5-Chloro-3-ethoxythiophene-2-carboxylic acid
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Overview
Description
5-Chloro-3-ethoxythiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a chlorine atom at the 5-position, an ethoxy group at the 3-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethoxythiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-thiophenecarboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
5-Chloro-3-ethoxythiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is utilized in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the structure of the final pharmaceutical compound derived from this intermediate .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-thiophenecarboxylic acid
- 3-Ethoxythiophene-2-carboxylic acid
- 5-Chloro-3-methoxythiophene-2-carboxylic acid
Uniqueness
5-Chloro-3-ethoxythiophene-2-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both chlorine and ethoxy groups on the thiophene ring enhances its reactivity and potential for diverse chemical modifications .
Properties
IUPAC Name |
5-chloro-3-ethoxythiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-2-11-4-3-5(8)12-6(4)7(9)10/h3H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXAGBUFSYOXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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